molecular formula C16H14N2O4 B2373198 N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 2097926-62-8

N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B2373198
CAS No.: 2097926-62-8
M. Wt: 298.298
InChI Key: SFVVCJNWACNANZ-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique structure combining bifuran, cyclopropyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to ring-opening products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines from the oxazole ring.

    Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its combination of bifuran, cyclopropyl, and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-cyclopropyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(12-8-15(22-18-12)10-3-4-10)17-9-11-5-6-14(21-11)13-2-1-7-20-13/h1-2,5-8,10H,3-4,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVCJNWACNANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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